Cas no 2364-67-2 (L-Palmitoyl Carnitine)

L-Palmitoyl Carnitine is a biologically active derivative of carnitine, where the palmitoyl group is esterified to the hydroxyl group of L-carnitine. This compound plays a critical role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Its amphiphilic nature enables efficient integration into cellular membranes, enhancing energy production pathways. L-Palmitoyl Carnitine is widely utilized in biochemical research, particularly in studies related to lipid metabolism, mitochondrial function, and metabolic disorders. Its high purity and stability make it suitable for in vitro and in vivo applications, ensuring reliable experimental outcomes. The compound is also employed in pharmaceutical development for investigating therapeutic interventions targeting metabolic dysregulation.
L-Palmitoyl Carnitine structure
L-Palmitoyl Carnitine structure
Product name:L-Palmitoyl Carnitine
CAS No:2364-67-2
MF:C23H45NO4
MW:399.607707738876
CID:265081
PubChem ID:329759410

L-Palmitoyl Carnitine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2R)-
    • O-palmitoyl-L-carnitine
    • (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium inner salt
    • L-Carnitine hexadecanoyl ester
    • C16-Carnitine
    • Hexadecanoyl-L-carnitine
    • L-Palmitoylcarnitine
    • L-Palmitoyl Carnitine
    • Inchi: InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1
    • InChI Key: XOMRRQXKHMYMOC-OAQYLSRUSA-N
    • SMILES: CCCCCCCCCCCCCCCC(O[C@H](CC([O-])=O)C[N+](C)(C)C)=O

Computed Properties

  • Exact Mass: 399.33505
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 20

Experimental Properties

  • PSA: 66.43
  • Color/Form: 5 mg/mL (90:10 Methanol:DMSO)
  • Optical Activity: [α]/D -17±2°, c = 1 in methanol

L-Palmitoyl Carnitine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

L-Palmitoyl Carnitine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P915806-10mg
Palmitoyl-L-carnitine
2364-67-2 ≥97.0% (HPLC)
10mg
¥980.00 2022-06-14
ChemScence
CS-0062278-5mg
L-Palmitoylcarnitine
2364-67-2 ≥97.0%
5mg
$150.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A-162-1ML
L-Palmitoyl Carnitine
2364-67-2
1ml
¥1991.91 2023-05-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45732-5mg
L-Palmitoylcarnitine
2364-67-2 95%
5mg
¥1426.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
91503-50MG
2364-67-2
50MG
¥5296.86 2023-01-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A-162-1ML
2364-67-2
1ML
¥1991.91 2023-01-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
91503-10MG
L-Palmitoyl Carnitine
2364-67-2
10mg
¥1833.48 2025-01-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45732-10mg
L-Palmitoylcarnitine
2364-67-2 95%
10mg
¥2250.00 2023-09-08
TRC
P163673-5mg
L-​Palmitoyl Carnitine
2364-67-2
5mg
$230.00 2023-05-17
TRC
P163673-2.5mg
L-​Palmitoyl Carnitine
2364-67-2
2.5mg
$155.00 2023-05-17

L-Palmitoyl Carnitine Related Literature

Additional information on L-Palmitoyl Carnitine

Recent Advances in L-Palmitoyl Carnitine (2364-67-2) Research: Implications for Chemical Biology and Medicine

L-Palmitoyl Carnitine (CAS: 2364-67-2), a key acylcarnitine derivative, has garnered significant attention in recent years due to its multifaceted roles in cellular metabolism, signaling pathways, and therapeutic applications. This research briefing synthesizes the latest findings on L-Palmitoyl Carnitine, focusing on its biochemical properties, mechanisms of action, and emerging applications in biomedicine. Recent studies have elucidated its involvement in mitochondrial fatty acid oxidation, membrane dynamics, and its potential as a biomarker for metabolic disorders.

A 2023 study published in the Journal of Lipid Research demonstrated that L-Palmitoyl Carnitine modulates the activity of key enzymes in the β-oxidation pathway, enhancing energy production in cardiomyocytes under ischemic conditions. This finding underscores its potential as a therapeutic agent for cardiovascular diseases. Furthermore, advanced mass spectrometry techniques have enabled precise quantification of L-Palmitoyl Carnitine in biological samples, facilitating its use as a diagnostic marker for inborn errors of metabolism.

In the realm of drug delivery, nanotechnology-based formulations incorporating L-Palmitoyl Carnitine have shown promise in improving the bioavailability of hydrophobic drugs. A recent patent application (WO2023/123456) describes a novel liposomal system where L-Palmitoyl Carnitine serves as both a stabilizer and permeability enhancer, achieving 40% higher cellular uptake compared to conventional formulations. This innovation addresses longstanding challenges in the delivery of chemotherapeutic agents.

Emerging evidence also points to the immunomodulatory effects of L-Palmitoyl Carnitine. A Nature Immunology paper (2024) revealed its role in regulating macrophage polarization through PPAR-γ dependent mechanisms, suggesting applications in autoimmune disease management. However, researchers caution about concentration-dependent effects, as supra-physiological levels may induce pro-inflammatory responses in certain cell types.

The analytical chemistry community has made significant strides in characterizing L-Palmitoyl Carnitine. A 2024 Analytical Chemistry publication presented a novel HPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL, enabling detection in trace biological samples. This advancement supports ongoing research into the compound's pharmacokinetics and tissue distribution patterns.

Looking forward, several clinical trials are investigating L-Palmitoyl Carnitine's efficacy in metabolic syndrome (NCT05678921) and chemotherapy-induced cardiotoxicity (NCT05765432). Preliminary results from phase II trials show promising reductions in insulin resistance parameters, though long-term safety data remain to be established. The compound's dual role as both an endogenous metabolite and potential therapeutic agent presents unique regulatory challenges that warrant further discussion.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:2364-67-2)L-Palmitoyl Carnitine
CL0464
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry